molecular formula C17H20N2O3S B4189535 2-[(benzylsulfonyl)amino]-N-(propan-2-yl)benzamide

2-[(benzylsulfonyl)amino]-N-(propan-2-yl)benzamide

Cat. No.: B4189535
M. Wt: 332.4 g/mol
InChI Key: KIXVTLIQVAKHSF-UHFFFAOYSA-N
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Description

2-[(benzylsulfonyl)amino]-N-(propan-2-yl)benzamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzylsulfonyl group attached to an amino group, which is further connected to an N-isopropylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(benzylsulfonyl)amino]-N-(propan-2-yl)benzamide typically involves the following steps:

    Formation of Benzylsulfonyl Chloride: Benzylsulfonyl chloride is prepared by reacting benzyl chloride with sulfur dioxide and chlorine gas in the presence of a catalyst.

    Amination: The benzylsulfonyl chloride is then reacted with an appropriate amine, such as isopropylamine, to form the benzylsulfonylamine intermediate.

    Acylation: The final step involves the acylation of the benzylsulfonylamine intermediate with benzoyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-[(benzylsulfonyl)amino]-N-(propan-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or thiolates are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-[(benzylsulfonyl)amino]-N-(propan-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

    Material Science: Investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(benzylsulfonyl)amino]-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(benzylsulfonyl)amino]-N-propylbenzamide
  • 2-[(benzylsulfonyl)amino]-N-methylbenzamide

Uniqueness

2-[(benzylsulfonyl)amino]-N-(propan-2-yl)benzamide is unique due to its specific structural features, such as the isopropyl group, which can influence its reactivity and interaction with other molecules. This makes it distinct from other similar compounds and potentially more suitable for certain applications.

Properties

IUPAC Name

2-(benzylsulfonylamino)-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-13(2)18-17(20)15-10-6-7-11-16(15)19-23(21,22)12-14-8-4-3-5-9-14/h3-11,13,19H,12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXVTLIQVAKHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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